1-[2-(3-Methoxyphenoxy)ethyl]triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(3-methoxyphenoxy)ethyl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-15-10-3-2-4-11(9-10)16-8-7-14-6-5-12-13-14/h2-6,9H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFHLNAIGKRKAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 1 2 3 Methoxyphenoxy Ethyl Triazole and Its Analogs
Foundational Principles of 1,2,3-Triazole Synthesis
The formation of the 1,2,3-triazole ring is primarily achieved through the reaction of an azide (B81097) with an alkyne. This transformation can be accomplished through thermal or catalyzed pathways, with the latter offering significant advantages in terms of control and efficiency.
Huisgen 1,3-Dipolar Cycloaddition Reaction
The Huisgen 1,3-dipolar cycloaddition is a fundamental reaction in heterocyclic chemistry, providing a direct route to five-membered heterocycles. organic-chemistry.orgwikipedia.org In the context of triazole synthesis, this reaction involves the concerted, pericyclic addition of a 1,3-dipolar species (an organic azide) to a dipolarophile (an alkyne). organic-chemistry.orgsphinxsai.com The reaction proceeds through a [2s+4s] cycloaddition mechanism, analogous to the well-known Diels-Alder reaction. organic-chemistry.orgsphinxsai.com
This thermal process, however, often requires elevated temperatures and typically results in a mixture of regioisomers, namely the 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles, when unsymmetrical alkynes are used. nih.govorganic-chemistry.org The lack of regioselectivity and the harsh reaction conditions limit its application in modern organic synthesis where precision and mildness are paramount. organic-chemistry.orgacs.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Key "Click Chemistry" Strategy
The landscape of triazole synthesis was revolutionized by the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). acs.orgacs.orgnih.govnih.govrsc.org This reaction is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless, which emphasizes reactions that are modular, high-yielding, and generate minimal byproducts. nih.govnih.govijpsjournal.com The CuAAC reaction addresses the major drawbacks of the thermal Huisgen cycloaddition by proceeding with remarkable rate acceleration (10^7 to 10^8 times faster) and near-perfect regioselectivity under mild, often aqueous, conditions. organic-chemistry.orgbioclone.net
The key to the success of CuAAC lies in the use of a copper(I) catalyst, which fundamentally alters the reaction mechanism from a concerted cycloaddition to a stepwise process. nih.govnih.govnih.gov This catalytic cycle involves the formation of a copper acetylide intermediate, which then reacts with the azide to selectively form the 1,4-disubstituted triazole product. nih.govacs.org
A significant advantage of catalyzed azide-alkyne cycloadditions is the ability to control the regioselectivity of the product. The thermal Huisgen cycloaddition of azides and terminal alkynes typically yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles. nih.govmdpi.com
In contrast, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exhibits exceptional regioselectivity, exclusively producing the 1,4-disubstituted regioisomer. nih.govacs.orgnih.gov This high degree of control is a direct consequence of the stepwise, copper-mediated mechanism. nih.govrsc.org Density functional theory (DFT) calculations have shown that the transition state leading to the 1,4-isomer is significantly lower in energy than that leading to the 1,5-isomer. nsf.gov
Interestingly, the complementary 1,5-disubstituted 1,2,3-triazoles can be selectively synthesized using ruthenium-based catalysts, in a reaction known as the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). organic-chemistry.orgmdpi.com This allows chemists to access either regioisomer with high fidelity by choosing the appropriate metal catalyst.
The versatility of the CuAAC reaction is further enhanced by the wide range of effective catalytic systems and the tolerance of various reaction conditions.
Copper(I) Sources: The active catalyst is the Cu(I) ion. This can be introduced directly using Cu(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr). nih.govacs.org More commonly, the Cu(I) species is generated in situ from the reduction of more stable and less expensive Cu(II) salts, like copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), using a reducing agent such as sodium ascorbate. acs.orgnsf.gov Metallic copper can also serve as the catalyst source, with the active Cu(I) species being formed on the metal surface. nih.govmdpi.com
Solvent Systems: A major advantage of CuAAC is its compatibility with a broad array of solvents, including environmentally benign options. The reaction can be performed in organic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dichloromethane (B109758) (DCM). nih.govacs.org Notably, the reaction often proceeds exceptionally well in aqueous systems, including mixtures of water with alcohols like t-butanol, or even in neat water. organic-chemistry.orgnih.govacs.org The use of sustainable solvents such as glycerol (B35011) and deep eutectic solvents has also been successfully demonstrated. nih.govacs.org
Temperature: The CuAAC reaction is typically conducted at or near room temperature, a significant improvement over the elevated temperatures required for the uncatalyzed Huisgen cycloaddition. nih.govnih.gov In some cases, mild heating or microwave irradiation can be used to accelerate the reaction, significantly reducing reaction times. nih.govacs.org
Ligands: The efficiency and stability of the copper catalyst can be enhanced by the use of ligands. These ligands can stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and improve solubility. Examples include nitrogen-based ligands like tris(triazolyl)methane derivatives and N-heterocyclic carbenes (NHCs). nih.govnih.gov
The table below summarizes common catalytic systems and conditions for the CuAAC reaction.
| Catalyst Source | Reducing Agent (for Cu(II)) | Ligand (Optional) | Solvent | Temperature |
| CuI, CuBr | N/A | Various N- and P-based ligands | THF, DMF, DCM, Toluene | Room Temperature to mild heating |
| CuSO₄·5H₂O | Sodium Ascorbate | Tris(triazolyl)methanes | Water, t-BuOH/H₂O, Glycerol | Room Temperature |
| Metallic Copper | N/A | N/A | Various organic and aqueous | Room Temperature to mild heating |
| Cu(OAc)₂ | Sodium Ascorbate | N/A | t-BuOH/H₂O | 70 °C |
Synthetic Routes to 1-[2-(3-Methoxyphenoxy)ethyl]triazole and its Precursors
The synthesis of the target molecule, this compound, via the CuAAC reaction requires the preparation of two key precursors: an alkyne and an azide, one of which must bear the 2-(3-methoxyphenoxy)ethyl moiety.
Synthesis of Alkyne Intermediates Bearing the Phenoxyethyl Moiety
A common strategy involves the synthesis of an alkyne intermediate that contains the desired phenoxyethyl group. This can be achieved through the reaction of 3-methoxyphenol (B1666288) with a suitable propargyl electrophile. For instance, propargyl bromide can be used to alkylate the phenoxide derived from 3-methoxyphenol to yield the corresponding propargyl ether. This alkyne can then be reacted with a simple azide, such as sodium azide in a one-pot reaction or with a small organic azide, to form the triazole ring.
Alternatively, the phenoxyethyl moiety can be first constructed and then functionalized with an alkyne. For example, 3-methoxyphenol can be reacted with a two-carbon electrophile containing a leaving group, such as 2-bromoethanol, to form 2-(3-methoxyphenoxy)ethanol. The resulting alcohol can then be converted to an azide, 2-(3-methoxyphenoxy)ethyl azide, which serves as the other key precursor for the CuAAC reaction. This azide can then be reacted with a simple terminal alkyne like acetylene (B1199291) or a functionalized alkyne.
The synthesis of various alkyne derivatives for use in CuAAC reactions is a well-established field, with numerous methods available for introducing the terminal alkyne functionality onto a wide range of molecular scaffolds. acs.org
Preparation of Azide Components
The formation of the triazole ring via cycloaddition reactions necessitates the synthesis of a key intermediate, an organic azide. For the parent compound, this would be 2-(3-methoxyphenoxy)ethyl azide. The general preparation of such alkyl and aryl azides is a critical first step in the synthetic pathway.
A common method involves the nucleophilic substitution of a corresponding alkyl halide (e.g., 2-(3-methoxyphenoxy)ethyl bromide) with an azide salt, such as sodium azide, typically in a polar aprotic solvent like dimethylformamide (DMF).
More complex aryl azides, which are precursors for analogs with modified phenoxy rings, can be synthesized through various routes. One such method is the diazotization of an aniline (B41778) derivative followed by treatment with sodium azide. Another approach involves the transformation of aryl iodides. For instance, C-H borylation of an aryl iodide, followed by copper-catalyzed azidation, provides a pathway to highly functionalized aryl azides. frontiersin.org Furthermore, methods have been developed for preparing organomagnesium intermediates with a protected azido (B1232118) group, which can then react with various electrophiles to create diverse azide structures. frontiersin.org This protection strategy is crucial when the molecule contains other reactive functional groups that might be incompatible with the azidation conditions. frontiersin.org
Optimization of Click Chemistry Conditions for Target Compound Formation
The cornerstone of synthesizing this compound and its analogs is the azide-alkyne cycloaddition, a reaction that falls under the umbrella of click chemistry. frontiersin.orgnih.gov The optimization of these reaction conditions is paramount for achieving high yields, purity, and specific regioselectivity. Two primary catalytic systems dominate this field: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used method, selectively producing 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgthieme.com The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate, or used directly as a Cu(I) salt (e.g., CuI). frontiersin.orgnih.gov The use of ligands, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can stabilize the Cu(I) oxidation state and accelerate the reaction. frontiersin.org Reaction conditions are generally mild, often proceeding at room temperature in various solvents, including aqueous mixtures. nih.govorganic-chemistry.org Microwave irradiation has also been employed to significantly shorten reaction times and improve yields. nih.gov
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the RuAAC reaction regioselectively yields 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgthieme.comorganic-chemistry.orgacs.org This provides access to a complementary set of isomers. Ruthenium(II) complexes, particularly those containing a pentamethylcyclopentadienyl (Cp) ligand like [CpRuCl], are effective catalysts. organic-chemistry.orgorganic-chemistry.org A key advantage of RuAAC is its ability to utilize internal alkynes, not just terminal ones, which significantly broadens the scope of possible products to include fully substituted triazoles. organic-chemistry.orgorganic-chemistry.orgacs.org
The choice between CuAAC and RuAAC is therefore a critical decision in the synthesis, dictating the final substitution pattern of the triazole ring.
Table 1: Comparison of CuAAC and RuAAC Reaction Conditions
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Product Regioisomer | 1,4-disubstituted | 1,5-disubstituted |
| Typical Catalyst | Cu(I) salts (e.g., CuI, CuSO₄/NaAsc) | Ru(II) complexes (e.g., [Cp*RuCl]n) |
| Alkyne Substrate | Primarily terminal alkynes | Terminal and internal alkynes |
| Reaction Temperature | Room temperature to moderate heating | Ambient to elevated temperatures |
| Common Solvents | t-BuOH/H₂O, THF, DMF | Benzene, Toluene, DMF |
| Key Advantage | High efficiency, mild conditions, aqueous tolerance | Access to 1,5-isomers, compatibility with internal alkynes |
Design and Synthesis of Functionalized Analogs of this compound
To explore structure-activity relationships and develop new compounds with tailored properties, extensive derivatization of the parent molecule is undertaken. This involves modifications at three key positions: the phenoxy ring, the ethylene (B1197577) linker, and the triazole ring itself through the introduction of diverse functionalities.
Strategies for Modifying the Phenoxy Ring (e.g., substituent effects, biphenyl (B1667301) variations)
The phenoxy ring offers a prime site for modification to study the electronic and steric effects of substituents. This is typically achieved by starting with variously substituted phenols in the initial etherification step to create a library of precursors.
A significant structural modification is the introduction of a biphenyl moiety. The synthesis of biphenyl-1,2,3-triazole hybrids has been reported as a strategy to create novel chemical entities. scialert.netnih.govresearchgate.netacs.orgebi.ac.uk The synthesis of these analogs involves preparing a biphenyl-containing azide or alkyne precursor. For example, (2-methylbiphenyl-3-yl)methanol can be reacted with propargyl bromide to form the alkyne partner for a subsequent click reaction. scialert.net Alternatively, a biphenyl azide can be prepared and reacted with an appropriate alkyne. frontiersin.org These hybrid molecules combine the structural features of both the biphenyl and triazole scaffolds. scialert.net
Alterations to the Ethylene Linker
Homologation: Increasing the linker length by using longer ω-haloalcohols (e.g., 3-bromopropanol) in the initial synthesis to create propylene (B89431) or longer alkyl chains.
Introduction of Rigidity: Incorporating cyclic structures or double bonds within the linker to restrict conformational freedom.
Functionalization: Introducing functional groups such as hydroxyl or amino groups onto the linker itself, which can serve as handles for further derivatization.
For instance, studies on related compounds have shown that replacing a linker with a different functional group, such as substituting an amide with a triazole, can be a successful bioisosteric replacement strategy. This highlights the principle of linker modification, even if it involves more than just altering the ethylene chain.
Introduction of Diverse Functional Groups (e.g., quinoline (B57606), amino acid conjugates, phosphonates)
The versatility of the click reaction allows for the introduction of a vast array of functional groups onto the triazole ring by using a correspondingly functionalized alkyne or azide.
Quinoline Conjugates: Hybrid molecules incorporating a quinoline scaffold have been synthesized via click chemistry. nih.govnih.govrasayanjournal.co.inresearchgate.nettubitak.gov.tr The synthesis involves reacting a propargyl-linked quinoline with an appropriate azide, or vice-versa, often under microwave-assisted conditions to produce quinoline-triazole conjugates. nih.gov This approach merges the structural features of both heterocyclic systems. nih.govresearchgate.net
Amino Acid Conjugates: Amino acids and peptides can be coupled to the triazole core. nih.govnih.govacs.orgresearchgate.net One method involves using an acyl azide as a coupling agent to link a triazole-containing carboxylic acid to an amino acid methyl ester. nih.gov This approach creates hybrid molecules that integrate the structural diversity of amino acids. nih.govacs.org
Phosphonates: Phosphonate (B1237965) groups, known bioisosteres of phosphates, can be incorporated to create phosphonate-bearing triazoles. nih.govmdpi.comrsc.orgresearchgate.netnih.gov The synthesis can be achieved by coupling a novel α-azidophosphonate with a terminal alkyne via CuAAC. nih.gov This strategy has been used to generate libraries of phosphonate-triazole compounds for various applications. mdpi.comresearchgate.netnih.gov
Multi-component Reactions for Complex Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single step to form a complex product, incorporating substantial portions of all reactants. researchgate.netnih.gov This approach is particularly powerful for generating libraries of complex triazole derivatives.
For example, a three-component reaction of an azide, an alkyne, and an aryl halide, catalyzed by both copper and palladium, can rapidly assemble 1,4,5-trisubstituted-1,2,3-triazoles. frontiersin.orgnih.gov Another powerful MCR is the Biginelli reaction, which can be used in tandem with click chemistry. In this approach, an aldehyde-functionalized triazole, pre-formed via a click reaction, can be reacted with ethyl acetoacetate (B1235776) and urea (B33335) to produce complex dihydropyrimidinone-triazole hybrids. nih.gov MCRs offer a streamlined path to structural complexity, reducing the number of synthetic steps and purification procedures required. researchgate.netrsc.orgacs.orgrsc.org
Non-Conventional Synthetic Approaches
Modern synthetic chemistry has embraced energy-efficient and environmentally benign techniques to construct heterocyclic compounds like 1,2,3-triazoles. These non-conventional methods offer significant advantages over traditional heating, including drastically reduced reaction times, increased product yields, and enhanced reaction selectivity. nih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.govnih.gov This efficiency stems from the direct and rapid heating of the reaction mixture, which minimizes the formation of by-products. nih.gov For the synthesis of 1,2,3-triazole analogs, microwave irradiation is frequently applied to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.net
The synthesis of various 1,2,3-triazole derivatives has been successfully achieved using this technique. For instance, a series of new 1,2,3-triazole derivatives were synthesized via a Cu(I) catalyzed click reaction, where the microwave irradiation method provided better yields (72–96%) in a much shorter time compared to conventional heating (64–94%). nih.govresearchgate.net Similarly, the synthesis of quinolin-3-yl-methyl-1,2,3-triazolyl-1,2,4-triazol-3(4H)-one derivatives through a [3 + 2] cycloaddition of azides with terminal alkynes under microwave conditions resulted in impressive yields of 88–92%. nih.gov One-pot, three-component reactions under microwave irradiation have also been developed, further enhancing the efficiency of triazole synthesis. researchgate.net
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Triazole Analogs
| Product | Method | Catalyst/Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,2,3-Triazole-based carbazole (B46965) derivatives | Microwave | CuSO₄·5H₂O/Na-Ascorbate | 5-10 min | 72-96 | nih.gov |
| 1,2,3-Triazole-based carbazole derivatives | Conventional | CuSO₄·5H₂O/Na-Ascorbate | 8-12 h | 64-94 | nih.gov |
| 3,5-Dibenzyl-4-amino-1,2,4-triazole | Microwave | - | 8-9 min | - | nih.gov |
| 3,5-Dibenzyl-4-amino-1,2,4-triazole | Conventional | - | 10 h | - | nih.gov |
| Imine-1,2,3-triazoles | Microwave | - / Acetonitrile | 3 h | - | researchgate.net |
Data compiled from multiple sources detailing the synthesis of various triazole derivatives.
Ultrasound irradiation provides an alternative non-conventional energy source for chemical reactions, a field known as sonochemistry. This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, thereby accelerating reaction rates. nih.gov The application of ultrasound in the synthesis of triazole analogs has been shown to reduce reaction times and increase yields effectively. nih.govnih.gov
The synthesis of a series of 1,2,3-triazoles coupled with diaryl sulfone moieties was achieved through a copper-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) reaction under ultrasound irradiation. nih.gov This method proved more efficient than synthesis under silent conditions. nih.gov Similarly, the synthesis of chalcone-linked 1,2,3-triazole derivatives was accomplished using a potassium hydroxide-promoted, ultrasound-assisted cross-aldol condensation. mdpi.com Another study reported the synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives where the ultrasound-assisted strategy was more efficient, affording higher yields (65-80%) in significantly reduced time (39–80 minutes) compared to conventional methods (10–36 hours). nih.gov
Table 2: Efficacy of Ultrasound-Assisted Synthesis for Triazole Analogs
| Product Type | Method | Time | Yield (%) | Reference |
|---|---|---|---|---|
| 1,2,3-Triazoles coupled diaryl sulfone | Ultrasound | Shorter | Higher | nih.gov |
| 1,2,3-Triazoles coupled diaryl sulfone | Conventional (Silent) | Longer | Lower | nih.gov |
| N-substituted 1,2,4-triazole-3-acetamide derivatives | Ultrasound | 39-80 min | 65-80 | nih.gov |
| N-substituted 1,2,4-triazole-3-acetamide derivatives | Conventional | 10-36 h | Moderate | nih.gov |
Data compiled from studies on the sonochemical synthesis of various triazole derivatives.
While metal catalysts like copper and ruthenium are highly effective for regioselective triazole synthesis, the potential for trace metal contamination in the final product is a concern, particularly for pharmaceutical applications. mdpi.com This has driven the development of metal-free synthetic strategies. These methods often rely on organocatalysis or are promoted by simple reagents like iodine or acids. mdpi.comtandfonline.comorganic-chemistry.org
One prominent metal-free approach involves the reaction of enaminones, tosylhydrazine, and primary amines in the presence of molecular iodine to produce 1,5-disubstituted 1,2,3-triazoles. mdpi.com Another strategy enables the direct and selective preparation of 1,5-disubstituted 1,2,3-triazoles from primary amines, enolizable ketones, and 4-nitrophenyl azide through an organocascade process. rsc.org Furthermore, N-unsubstituted 4-aryl-1,2,3-triazoles can be synthesized in high yields using a p-TsOH-mediated cycloaddition of nitroolefins and sodium azide. organic-chemistry.org The use of tosylhydrazones as precursors is a key feature in many of these azide-free and metal-free transformations. mdpi.comresearchgate.net For instance, the reaction between α,α-difluoro-N-tosylhydrazones and amines has been developed to synthesize 1,4-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles under metal- and azide-free conditions. researchgate.net
Table 3: Examples of Metal-Free Synthetic Routes to Triazole Analogs
| Product Type | Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|
| 1,5-Disubstituted 1,2,3-triazoles | Enaminones, tosylhydrazine, primary amines / I₂ | Metal- and azide-free multicomponent reaction | mdpi.com |
| 1,5-Disubstituted 1,2,3-triazoles | Primary amines, enolizable ketones, 4-nitrophenyl azide | Organocascade process | rsc.org |
| 4-Aryl-NH-1,2,3-triazoles | Nitroolefins, sodium azide / p-TsOH | p-TsOH-mediated cycloaddition | organic-chemistry.org |
| 1,4-Disubstituted-5-arylthiomethyl 1,2,3-triazoles | Aryl/vinyl/alkyl azides, 1-alkyl-3-(arylthio)propan-2-ones / DBU | Organocatalytic azide-ketone cycloaddition (OrgAKC) | tandfonline.com |
This table summarizes various reported metal-free methodologies for the synthesis of the 1,2,3-triazole core.
Theoretical and Computational Chemistry Studies of 1 2 3 Methoxyphenoxy Ethyl Triazole
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are foundational in understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, researchers can predict a wide array of characteristics, from its three-dimensional shape to its electronic behavior. For 1-[2-(3-Methoxyphenoxy)ethyl]triazole, these calculations have been pivotal.
Geometrical Optimization and Conformational Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Geometrical optimization and conformational analysis are computational techniques used to determine the most stable arrangement of atoms in a molecule, known as its minimum energy conformation. For triazole-containing compounds, Density Functional Theory (DFT) is a commonly employed method to study their conformational landscapes. ekb.eg Such studies involve scanning the potential energy surface by systematically rotating flexible bonds to identify all possible low-energy conformations. ekb.eg
Electronic Structure Analysis (HOMO-LUMO energy gaps, molecular orbitals)
The electronic structure of a molecule governs its reactivity and spectroscopic properties. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net
A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov This has been correlated with higher bioactivity in some series of compounds. researchgate.net Quantum chemical calculations, often performed using DFT, can accurately predict the energies of these frontier orbitals and thus provide insights into the molecule's potential for charge transfer and its behavior in chemical reactions. mdpi.comnih.gov
Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors
| Parameter | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to the electron-donating ability of a molecule. researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron-accepting ability of a molecule. researchgate.net |
| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (ΔE = ELUMO - EHOMO); a measure of molecular stability and reactivity. researchgate.netresearchgate.net |
Dipole Moment and Electrostatic Potential Mapping
The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. nih.gov Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as nucleophiles or hydrogen bond acceptors. researchgate.netresearchgate.net Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and may engage in electrophilic interactions. researchgate.netresearchgate.net MEP maps are instrumental in understanding and predicting the non-covalent interactions that govern molecular recognition processes. nih.gov
Molecular Docking and Receptor Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target like a protein or enzyme.
Prediction of Binding Modes with Specific Biological Targets (e.g., enzymes, receptors)
The therapeutic potential of a compound is often determined by its ability to bind to a specific biological target and modulate its function. Molecular docking simulations can predict the binding mode and affinity of a ligand within the active site of a target protein. researchgate.netresearchgate.net For triazole derivatives, docking studies have been performed against a variety of targets, including enzymes like cyclooxygenase-2 (COX-2) and indoleamine 2,3-dioxygenase 1 (IDO1), as well as receptors such as the estrogen receptor beta. researchgate.netmdpi.comnih.gov
These studies have shown that the 1,2,3-triazole scaffold can serve as a versatile framework for designing potent and selective inhibitors. nih.govnih.govnih.gov The predicted binding poses from docking simulations can guide the design of new analogs with improved affinity and specificity for the target. nih.gov
Analysis of Non-Covalent Interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking)
The stability of a ligand-receptor complex is determined by a network of non-covalent interactions. nih.gov These interactions, though individually weak, collectively contribute to the binding affinity. Molecular docking and subsequent analysis can identify and characterize these crucial interactions.
Table 2: Key Non-Covalent Interactions in Ligand-Receptor Binding
| Interaction Type | Description |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. researchgate.netnih.gov |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. Aromatic rings and alkyl chains in the ligand can form favorable hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov |
| π-Stacking | An attractive, non-covalent interaction between aromatic rings. The triazole ring and the phenoxy group can participate in π-stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. researchgate.net |
The analysis of these interactions is fundamental to understanding the structure-activity relationships of a series of compounds and for optimizing lead compounds in drug design. researchgate.netnih.gov The 1,2,3-triazole ring, in particular, has been shown to engage in a variety of interactions with amino acid residues in protein binding sites, highlighting its role not just as a linker but as an interactive scaffold. nih.gov
Information on "this compound" is Not Available in Publicly Accessible Scientific Literature
Following a comprehensive search of publicly available scientific and chemical literature, no specific data or research articles were found for the compound "this compound." As a result, it is not possible to generate the detailed scientific article requested, as the foundational information regarding its theoretical chemistry, structure-activity relationships, and in silico properties does not appear to be published.
The requested article structure required in-depth analysis across several specialized areas of computational chemistry and drug design, including:
Comparison with Known Ligands and Inhibitors: This necessitates published binding affinity data or molecular modeling studies comparing the compound to other known molecules, none of which are available.
Structure-Activity Relationship (SAR) and QSAR Modeling: These studies require a series of related compounds with measured biological activities to determine how chemical structure influences function. No such studies featuring "this compound" were identified.
In Silico ADME Prediction: While general properties could be calculated using software if the exact triazole isomer (e.g., 1,2,3-triazole or 1,2,4-triazole) and its point of attachment were known, a meaningful analysis within the context of published research is not possible without existing studies.
Therefore, the generation of a scientifically accurate article focusing solely on "this compound" cannot be completed at this time due to the absence of foundational research on this specific molecule in the public domain.
Crystal Structure Analysis and Intermolecular Interactions
The solid-state architecture of 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole has been elucidated through single-crystal X-ray diffraction. The analysis reveals a complex three-dimensional network stabilized by a variety of non-covalent interactions. In the crystal, C—H⋯O hydrogen bonds are instrumental in forming distinct layers of molecules. These layers are further interconnected into a robust 3D structure through a combination of C—H⋯π and π–π stacking interactions. researchgate.net The π–π stacking is observed between parallel phenyl rings, with a centroid-to-centroid distance of approximately 3.7318 Å. researchgate.net
Hirshfeld Surface Analysis
Hirshfeld surface analysis was employed to visualize and quantify the intermolecular interactions governing the crystal packing of 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole. This computational tool maps the close contacts between neighboring molecules, providing a fingerprint of the crystal's interaction landscape.
| Intermolecular Contact Type | Contribution (%) |
|---|---|
| H⋯H | 48.7 |
| H⋯C/C⋯H | 23.3 |
Interaction Energy Calculations
To further understand the energetics of the crystal packing, interaction energy calculations were performed using a CE–B3LYP/6–31G(d,p) energy model. researchgate.net This method allows for the quantification of the various energy components (electrostatic, polarization, dispersion, and repulsion) that constitute the total interaction energy for specific molecular pairs within the crystal.
The calculations revealed that the C—H⋯O hydrogen bond has a total interaction energy of -47.1 kJ mol⁻¹. researchgate.net A detailed breakdown of the energy components shows that dispersion forces are a major contributor to the stability of this hydrogen bond, highlighting their critical role in the molecular assembly. researchgate.net
| Energy Component | Value (kJ mol⁻¹) |
|---|---|
| Electrostatic (E_ele) | -35.4 |
| Polarization (E_pol) | -13.8 |
| Dispersion (E_dis) | -47.1 |
| Repulsion (E_rep) | 39.2 |
| Total Energy (E_tot) | -47.1 |
Biological Activity Investigations in Vitro and Mechanistic Studies of 1 2 3 Methoxyphenoxy Ethyl Triazole and Its Analogs
Anticancer Activity Studies (In Vitro Focus)
Derivatives containing the 1,2,3-triazole moiety have shown considerable promise as anticancer agents, with research demonstrating their ability to inhibit the growth of various cancer cell lines through diverse mechanisms of action. nih.govbiointerfaceresearch.com
Cytotoxic Evaluation against Various Cancer Cell Lines (e.g., MCF-7, HepG2, A549, HCT116, SKOV3)
A significant body of research has focused on the in vitro cytotoxic effects of 1,2,3-triazole analogs against a panel of human cancer cell lines. These studies are crucial for identifying lead compounds with potent antiproliferative activity.
Hybrids of coumarin (B35378) and 1,2,3-triazole have demonstrated potent cytotoxic activity, particularly against the MCF-7 breast cancer cell line, with IC₅₀ values ranging from 2.66 to 10.08 μM, which is significantly more active than the reference drug cisplatin (B142131) (IC₅₀ of 45.33 μM). nih.gov Some of these hybrids also showed activity against the HepG2 liver cancer cell line. nih.gov Similarly, novel 1,2,3-triazole derivatives synthesized through click chemistry have been evaluated against MCF-7 cells, with some compounds showing high activity (IC₅₀ value of 5.03 µM) compared to the standard drug doxorubicin (B1662922) (IC₅₀ value of 3.16 µM). tjnpr.orgresearchgate.net
Tetrahydrocurcumin derivatives linked to a 1,2,3-triazole moiety have also been synthesized and tested against several cancer cell lines. nih.gov One such compound exhibited an IC₅₀ value of 1.09 ± 0.17 μM against the HCT-116 human colon carcinoma cell line and 45.16 ± 0.92 μM against the A549 lung adenocarcinoma cell line. nih.gov Further studies on different triazole derivatives have reported varying degrees of cytotoxicity against A549, HCT116, and MCF-7 cell lines, with some compounds showing broad-spectrum potency that surpasses that of the reference drug gefitinib. researchgate.net For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives containing an isoxazole (B147169) moiety (a different nitrogen-containing heterocycle) showed potent cytotoxicity to A549, HCT116, and MCF-7 cells with IC50s as low as 2.79, 6.69, and 4.21×10⁻³ μM, respectively. researchgate.net
The following table summarizes the cytotoxic activity of various 1,2,3-triazole analogs against selected cancer cell lines.
Table 1: Cytotoxic Activity (IC₅₀, µM) of Selected 1,2,3-Triazole Analogs
| Compound Type | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HCT116 (Colon) | Reference |
|---|---|---|---|---|---|
| Coumarin-Triazole Hybrid (LaSOM 186) | 2.66 | 87.62 | - | - | nih.gov |
| Coumarin-Triazole Hybrid (LaSOM 190) | 2.85 | >100 | - | - | nih.gov |
| N-phenylmaleimide-Triazole (Comp. 5) | 5.03 | - | - | - | tjnpr.orgresearchgate.net |
| Tetrahydrocurcumin-Triazole (Comp. 4g) | - | - | 45.16 | 1.09 | nih.gov |
| Estradiol-Triazole Hybrid (Fz25) | - | - | - | - | mdpi.com |
| Thieno[2,3-d]pyrimidine-isoxazole (1e) | 0.00421 | - | 2.79 | 6.69 | researchgate.net |
| Benzimidazole Derivative (se-182) | - | 15.58 | 15.80 | - | jksus.org |
Investigations into Cellular Mechanisms of Action (e.g., modulation of reactive oxygen species (ROS), mitochondrial membrane potential, induction of apoptosis via caspase pathways, cell cycle arrest)
Understanding the cellular mechanisms underlying the cytotoxic effects of 1,2,3-triazole analogs is critical for their development as anticancer drugs. Studies have revealed their involvement in several key cellular processes that lead to cancer cell death.
A primary mechanism is the induction of apoptosis, or programmed cell death. nih.gov Certain 1,2,3-triazole tethered 1,2,4-trioxane (B1259687) trimers have been shown to induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and promoting the cleavage of caspase-3, a key executioner in the intrinsic apoptosis pathway. nih.gov Caspase-3 activation is a common downstream event, as it is responsible for breaking down various cellular proteins, leading to the orderly dismantling of the cell. nih.gov The investigation of 1,2,3-triazolopyridazinone derivatives also highlighted their role as potential inducers of caspase-3 and apoptosis. nih.gov Estradiol-triazole analogs have also been found to induce apoptosis in triple-negative breast cancer cells by modulating chromatin condensation and affecting levels of cytochrome c, APAF1, and caspases-3 and -9. mdpi.com
Another significant mechanism is the induction of cell cycle arrest. nih.gov Some 1,2,3-triazole derivatives can halt the cell cycle at specific phases, preventing cancer cells from duplicating their DNA and dividing. For example, a quinine (B1679958) derivative containing a triazolyl-phenol moiety was found to arrest the cell cycle in the S phase. nih.gov Similarly, certain tetrahydrocurcumin-triazole hybrids can arrest the cell cycle at the G1 phase in HCT-116 cells. nih.gov Other analogs, such as imidazopyridine-triazole conjugates, have been shown to cause cell cycle arrest in the G2/M phase in A549 lung cancer cells. nih.gov These disruptions in the normal cell cycle progression ultimately contribute to the antiproliferative effects of these compounds. nih.govresearchgate.net
Furthermore, some triazole derivatives have been observed to affect the mitochondrial membrane potential (ΔΨm). One study found that a phosphonate (B1237965) 1,2,3-triazole derivative caused an increase in ΔΨm in HT-1080 fibrosarcoma cells while inducing apoptosis. biointerfaceresearch.com
Inhibition of Specific Enzymes and Receptors Relevant to Cancer Pathways (e.g., MMPs, IDO1, PI3K-γ, EGFR)
The anticancer activity of 1,2,3-triazole analogs is also attributed to their ability to inhibit specific enzymes and receptors that are crucial for cancer progression and survival.
Indoleamine 2,3-dioxygenase 1 (IDO1) is an important immune checkpoint enzyme that is overexpressed in many tumor types. nih.gov Inhibition of IDO1 is a promising strategy in cancer immunotherapy. Several studies have designed and synthesized 1,2,3-triazole derivatives as potent IDO1 inhibitors. nih.govnih.govfrontiersin.org For instance, a series of compounds incorporating urea (B33335) and 1,2,3-triazole structures yielded a derivative with an IC₅₀ value of 0.75 μM against IDO1. nih.gov Erlotinib derivatives linked to a 1,2,3-triazole ring have also been developed, with one compound showing an IDO1 inhibitory IC₅₀ of 0.32 ± 0.07 μM. frontiersin.org
The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy, as its overexpression is common in various cancers, including triple-negative breast cancer (TNBC). mdpi.com Estradiol-1,2,3-triazole hybrids have been specifically evaluated as EGFR inhibitors. These compounds were found to inhibit EGFR and its downstream signaling pathways, including ERK and mTOR, in a dose-dependent manner in TNBC cell lines. mdpi.com
Matrix metalloproteinases (MMPs) are enzymes involved in the degradation of the extracellular matrix, which is a critical process for cancer invasion and metastasis. Molecular docking studies have suggested that 1,2,3-triazole derivatives, particularly those with a phosphonate group, can interact effectively with the active sites of MMP-2 and MMP-9, indicating their potential as MMP inhibitors. biointerfaceresearch.com
Antimicrobial Activity Studies (In Vitro Focus)
In addition to their anticancer properties, 1,2,3-triazole derivatives have been widely investigated for their antimicrobial activities, demonstrating efficacy against various fungal pathogens. nih.govnih.gov
Antifungal Efficacy against Opportunistic and Phytopathogenic Fungi (e.g., Candida spp., Aspergillus spp., Cryptococcus spp., Rhizoctonia solani, Fusarium graminearum)
The emergence of fungal resistance to existing drugs has driven the search for new antifungal agents, with 1,2,3-triazoles emerging as a promising class of compounds. chemistryjournal.netnih.gov They have shown broad-spectrum activity against both human opportunistic fungi and plant pathogenic fungi.
The antifungal potential of 1,2,3-triazole analogs is typically quantified by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible fungal growth. Numerous studies have reported the MIC values of various triazole derivatives against a range of fungal species.
Against opportunistic human pathogens, 1,2,3-triazole derivatives have shown significant activity. For example, novel azole derivatives containing a 1,2,3-triazole moiety displayed excellent antifungal activity against Candida albicans, including drug-resistant strains, with some compounds showing better activity than the standard drug fluconazole. nih.gov One particularly potent compound had an MIC₅₀ of 0.53 μg/mL against C. albicans. nih.gov Other studies have confirmed the anti-Candida potential of triazole hybrids, with activity reported against various Candida species. nih.gov Similarly, activity has been documented against Aspergillus niger and Aspergillus flavus. chemistryjournal.net
In the context of agriculture, 1,2,3-triazole derivatives have been evaluated against phytopathogenic fungi that cause significant crop damage. researchgate.net A series of 1,2,3-triazole hydrazide derivatives showed significant antifungal activity against Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Magnaporthe oryzae using the mycelium growth inhibition method. researchgate.net One compound, 6ad, was particularly effective, with an EC₅₀ value of 0.18 μg/mL against R. solani and 0.37 μg/mL against F. graminearum. researchgate.net Thymol derivatives incorporating a 1,2,3-triazole moiety have also been synthesized and tested against Fusarium solani, the agent responsible for papaya fruit and stem rot, showing promising fungicidal activity. nih.gov Studies on other phytopathogens like Fusarium oxysporum have also shown growth inhibition by various chemical agents. researchgate.netekb.eg
The following table presents the antifungal activity of selected 1,2,3-triazole analogs against various fungal species.
Table 2: Antifungal Activity of Selected 1,2,3-Triazole Analogs
| Compound Type | Fungal Species | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Azole-Triazole Hybrid (4s) | Candida albicans | MIC₅₀ | 0.53 µg/mL | nih.gov |
| Triazole-Thiazole Hybrid (8k) | Candida spp. | MIC | 5.9-14.2 µM | nih.gov |
| Triazole Hydrazide (6ad) | Rhizoctonia solani | EC₅₀ | 0.18 µg/mL | researchgate.net |
| Triazole Hydrazide (6ad) | Fusarium graminearum | EC₅₀ | 0.37 µg/mL | researchgate.net |
| 1,2,4-Triazole-Oxime Ether ((Z)-5o) | Rhizoctonia solani | EC₅₀ | 0.41 µg/mL | nih.gov |
| Sucrose-Triazole (Comp. 3) | Fungal panel | MIC | 0.6-4.8 µM | sigmaaldrich.com |
Enzyme and Receptor Modulation Studies
Derivatives containing the 1H-1,2,3-triazole moiety have been explored as inhibitors of carbonic anhydrases (CAs), particularly the physiologically abundant isoform CA-II. nih.govfrontiersin.org Carbonic anhydrase is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide, and its inhibition is a therapeutic strategy for several conditions. nih.govfrontiersin.org
A number of studies have reported the synthesis of 1H-1,2,3-triazole analogs and their subsequent in vitro evaluation against bovine and human CA-II (bCA-II and hCA-II). nih.govnih.gov In one investigation, a series of analogs demonstrated significant inhibitory potential, with IC₅₀ values for hCA-II ranging from 10.9 to 18.5 µM. nih.govnih.gov Another study focusing on different 1H-1,2,3-triazole analogs found potent to significant activities against bCA-II, with IC₅₀ values in the range of 13.8–35.7 µM. frontiersin.org Kinetic studies have indicated that these compounds often act as competitive inhibitors, binding directly to the active site of the CA-II enzyme. nih.govnih.gov The structure-activity relationship suggests that the 1H-1,2,3-triazole moiety is a key contributor to the inhibitory activity. nih.govfrontiersin.org
Table 3: In Vitro Carbonic Anhydrase-II (CA-II) Inhibition by Selected 1H-1,2,3-Triazole Analogs
| Compound Series | Enzyme Source | IC₅₀ Range (µM) | Reference |
|---|---|---|---|
| Analogs 7a–7d, 9a–9s | Human CA-II | 10.9 - 18.5 | nih.govnih.gov |
| Analogs 7a–7d, 9a–9s | Bovine CA-II | 11.1 - 17.8 | nih.govnih.gov |
| Analogs 9a–j | Bovine CA-II | 13.8 - 35.7 | frontiersin.org |
The triazole nucleus is a foundational structure for developing inhibitors of xanthine (B1682287) oxidase (XO), a key enzyme in purine (B94841) metabolism that catalyzes the formation of uric acid. researchgate.netnih.gov Inhibition of XO is a primary therapeutic approach for managing hyperuricemia and gout. nih.govbohrium.com
Researchers have designed and synthesized series of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives to evaluate their XO inhibitory activity. researchgate.netnih.gov In these studies, several compounds emerged as potent XO inhibitors. For example, compound 9m from one series exhibited an IC₅₀ value of 0.70 µM, making it approximately 14 times more potent than the standard drug allopurinol. researchgate.netnih.gov Molecular docking and dynamics studies have been used to explore the binding mode of these inhibitors within the XO active site, providing insights for further structural optimization. researchgate.netnih.gov
Table 4: Xanthine Oxidase (XO) Inhibition by a Selected 4-(phenoxymethyl)-1H-1,2,3-triazole Derivative
| Compound | Target Enzyme | IC₅₀ (µM) | Comparison | Reference |
|---|---|---|---|---|
| Analog 9m | Xanthine Oxidase | 0.70 | ~14-fold more potent than Allopurinol | researchgate.netnih.gov |
Phosphodiesterase-4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in inflammatory pathways. nih.gov The inhibition of PDE4 is a well-established strategy for treating inflammatory diseases. nih.gov While direct studies on 1-[2-(3-Methoxyphenoxy)ethyl]triazole are not prominent, various triazole-containing heterocyclic systems have been explored as PDE4 inhibitors.
For instance, a series of scielo.brallmultidisciplinaryjournal.comresearchgate.nettriazolo[4,3-b]pyridazines were synthesized and evaluated for their inhibitory potency against PDE4A. One analog, featuring an O-3-tetrahydrofuranyl [R] substitution, demonstrated an IC₅₀ value of 1.5 ± 0.7 µM. researchgate.net Docking studies of these triazole-based compounds suggest they utilize a conserved binding mode. researchgate.net Further research into pyrazole (B372694) and triazole derivatives containing a 5-phenyl-2-furan functionality also identified compounds with considerable inhibitory activity against PDE4B. scielo.org.mx The activity of compounds with a 1,2,4-triazole (B32235) ring was generally higher than that of pyrazole-attached derivatives in these studies. scielo.org.mx This body of research indicates that the triazole scaffold is a viable component for designing novel PDE4 inhibitors. nih.govmdpi.combiointerfaceresearch.com
GABA Receptor Binding
The γ-aminobutyric acid (GABA) receptor system, particularly the GABA-A receptor, is a major target for therapeutic agents affecting the central nervous system. nih.govnih.gov The affinity of various triazole derivatives for GABA receptors has been a subject of investigation. Studies on 1-phenyl-1H-1,2,3-triazoles revealed their function as competitive inhibitors at the noncompetitive antagonist site of insect GABA receptors. mdpi.com For example, the 4-tert-butyl analog of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole was a potent inhibitor of [³H]EBOB binding to housefly GABA receptors. mdpi.com
Further research into 1-phenyl-1H-1,2,3-triazoles with substituents at both the 4- and 5-positions of the triazole ring identified compounds with high affinity for human GABA-A receptors. nih.gov The 4-n-propyl-5-chloromethyl analog of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole showed a Kᵢ value of 266 nM for the human α1β2γ2 receptor subtype. nih.gov In a separate class of compounds, 1,2,4-triazole-3-thione derivatives have also been assessed for their affinity to GABA-A receptors. scielo.br These studies collectively underscore the potential for the triazole nucleus to serve as a scaffold for ligands targeting the GABA receptor complex. nih.govnih.gov
General Enzyme Inhibition Screening
The triazole heterocycle is a privileged structure found in a multitude of enzyme inhibitors, highlighting its chemical stability and ability to form key interactions with biological targets. nih.govresearchgate.net Triazole derivatives have demonstrated inhibitory activity against a wide array of enzymes.
Cholinesterases: In the context of Alzheimer's disease, novel 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives were synthesized and found to be selective inhibitors of butyrylcholinesterase (BChE). researchgate.net One compound with a 4-nitro substituent exhibited an IC₅₀ value of 11.01 µM against BChE, with minimal effect on acetylcholinesterase (AChE). researchgate.net
Aromatase: Nonsteroidal aromatase inhibitors, crucial in breast cancer therapy, often feature a triazole ring that interacts with the enzyme's heme-iron atom. chemrxiv.org
Other Enzymes: Research has shown that triazole-based compounds can inhibit various other enzymes. This includes decaprenylphosphoryl-β-D-ribose-oxidase (DprE1), a key enzyme in mycobacterial cell wall synthesis, where 1,2,3-triazole ligands showed IC₅₀ values as low as 2.2 µM. researchgate.net Additionally, triazole derivatives have been investigated as inhibitors of enoyl-acyl carrier protein reductase (InhA) for antitubercular applications and matrix metalloproteinases (MMPs). nih.govresearchgate.net A general review noted that 1,2,4-triazole derivatives are effective inhibitors of enzymes like phosphatase and lactamase. isp.edu.pknih.gov
Antioxidant Activity (In Vitro Focus)
Oxidative stress is implicated in numerous disease pathologies, making the development of antioxidant agents a significant research goal. allmultidisciplinaryjournal.com The triazole nucleus is a component of many compounds evaluated for their ability to scavenge free radicals.
Evaluation using Free Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant potential of triazole analogs is commonly assessed using stable free radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. allmultidisciplinaryjournal.comresearchgate.netmdpi.com
A study on new 1,4-disubstituted 1,2,3-triazoles, synthesized from natural products, evaluated their antioxidant properties. allmultidisciplinaryjournal.com An analog featuring a methoxyphenoxy group, ethyl 2-(4-((4-formyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl) acetate (B1210297), demonstrated the highest antioxidant capacity in the series with a half-maximal effective concentration (EC₅₀) of 75.5 µg/mL in the DPPH assay. allmultidisciplinaryjournal.com Other research on 1,2,3-triazole-containing nitrones identified a compound, N-(2-(4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl)ethylidene)-2-methylpropan-2-amine oxide, as a potent ABTS•+ scavenger. chemrxiv.org Similarly, various other triazole derivatives have shown moderate to good activity in both DPPH and ABTS assays. nih.govnih.gov
Other Investigated Biological Activities (non-clinical, in vitro)
Beyond the previously mentioned targets, the therapeutic potential of triazole derivatives extends to other areas, most notably metabolic disorders like diabetes.
Antidiabetic Potential
The inhibition of carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase, is a key therapeutic strategy for managing type 2 diabetes mellitus. nih.gov The triazole scaffold has been extensively used to develop inhibitors for these enzymes. researchgate.net
Recent research has highlighted that the phenoxy-1,2,3-triazole moiety is a promising pharmacophore for developing novel anti-diabetic agents. scielo.br A study focused on new benzo[d]isoxazole-triazole hybrids, which incorporate this feature, found that all tested compounds exhibited potent α-glucosidase inhibitory activity, with IC₅₀ values ranging from 14.69 to 38.71 nmol, surpassing the activity of the standard drug acarbose (B1664774) (IC₅₀ 35.91 nmol). scielo.br Structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups on the phenyl ring attached to the triazole significantly enhanced this inhibitory activity. scielo.br
Other studies have reinforced these findings. Novel 1,2,4-triazole-based derivatives were designed as dual inhibitors of α-amylase and α-glucosidase, with some compounds showing potent inhibition with IC₅₀ values of 0.19 ± 0.01 µg/mL and 0.27 ± 0.01 µg/mL, respectively. Pyridazine-triazole hybrid molecules have also been evaluated, with the most potent compounds showing uncompetitive inhibition against rat intestinal α-glucosidase. nih.gov
Antimalarial Activity
The global challenge of malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium, necessitates the discovery of novel antimalarial agents. nih.gov In this context, molecules incorporating the 1,2,3-triazole ring have been a focus of medicinal chemistry research, leading to the development of hybrid compounds with significant in vitro and in vivo antimalarial activities. nih.govresearchgate.net Although studies specifically detailing the antimalarial activity of this compound are not prevalent in the reviewed literature, research on its analogs, particularly those combining the triazole moiety with other pharmacophores like naphthoquinone, demonstrates the potential of this chemical class.
A study focused on the synthesis of 1,2,3-triazole-naphthoquinone conjugates revealed compounds with potent activity against chloroquine-sensitive strains of Plasmodium falciparum. mdpi.com The research highlighted that the combination of the triazole ring with a naphthoquinone scaffold could yield significant antiplasmodial effects. For instance, certain derivatives demonstrated promising activity, suggesting that the triazole core acts as a crucial linker and structural element for interacting with parasitic targets. mdpi.com
Further investigations into 1,2,3-triazole-2-amino-1,4-naphthoquinone derivatives identified compounds with notable activity against the chloroquine-resistant W2 strain of P. falciparum. nih.gov Two specific analogs, compounds 8 and 11 in the study, were highlighted as potential hit molecules for further drug discovery. Ultrastructural analysis through transmission electron microscopy revealed that these compounds induced severe damage in the trophozoite stage of the parasite, including cytoplasmic degradation, loss of membrane integrity, and deterioration of organelles, pointing to a potent mechanism of action. nih.gov
The table below summarizes the in vitro antimalarial activity of selected 1,2,3-triazole-naphthoquinone analogs against P. falciparum.
| Compound Analog | P. falciparum Strain | IC50 (µM) | Reference |
|---|---|---|---|
| Triazole-Naphthoquinone Conjugate (3s) | F-32 Tanzania (CQ-sensitive) | 0.8 | mdpi.com |
| Triazole-Naphthoquinone Conjugate (3j) | F-32 Tanzania (CQ-sensitive) | 1.2 | mdpi.com |
| Triazole-Amino-Naphthoquinone (Compound 8) | W2 (CQ-resistant) | Data not specified as IC50 | nih.gov |
| Triazole-Amino-Naphthoquinone (Compound 11) | W2 (CQ-resistant) | Data not specified as IC50 | nih.gov |
These findings collectively underscore the 1,2,3-triazole scaffold as a valuable component in designing new antimalarial drugs. researchgate.net The versatility of "click chemistry" allows for the creation of diverse molecular hybrids, enabling the exploration of structure-activity relationships to optimize potency against parasitic targets. mdpi.com
Anti-leishmanial Activity
Leishmaniasis remains a significant global health problem, with current treatments hampered by toxicity and growing resistance. nih.govnih.gov This has spurred the search for new therapeutic agents, with 1,2,3-triazole derivatives emerging as a promising area of investigation. Research into analogs of this compound, specifically those hybridizing the triazole core with cinnamides or chalcones, has yielded compounds with significant anti-leishmanial properties. nih.govresearchgate.net
A comprehensive study detailed the synthesis of twenty-four methoxylated cinnamides featuring a 1,2,3-triazole fragment and evaluated their activity against Leishmania braziliensis, a primary cause of American Tegumentary Leishmaniasis (ATL). nih.govnih.gov One derivative, N-((1-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-1H-1,2,3-triazole-4-yl) methyl)-3,4-dimethoxy cinnamide (referred to as Compound 28), showed particularly relevant anti-leishmanial activity with low toxicity to murine cells. nih.gov This compound effectively reduced the parasite load in infected macrophages. Mechanistic studies indicated that its anti-leishmanial action involves inducing an increase in reactive oxygen species (ROS), causing depolarization of the parasite's mitochondrial membrane, and disrupting the cell membrane. nih.gov
Another line of research focused on hybrids of 1,2,3-triazole and chalcones, testing their efficacy against Leishmania mexicana promastigotes. researchgate.net Several of these synthesized compounds displayed activity, with nine showing IC₅₀ values ranging from 1.0 to 29.2 µM. researchgate.net
The data below highlights the anti-leishmanial activity of a notable 1,2,3-triazole analog.
| Compound Analog | Leishmania Species | Activity Metric | Value | Key Mechanistic Findings | Reference |
|---|---|---|---|---|---|
| Compound 28 (Triazole-Cinnamide Hybrid) | L. braziliensis (promastigotes) | IC50 | 11.49 µM | Increased ROS production, mitochondrial depolarization, parasite membrane disruption. | nih.govnih.gov |
| Compound 28 (Triazole-Cinnamide Hybrid) | L. braziliensis (axenic amastigotes) | IC50 | 9.03 µM |
The successful synthesis of these bioactive molecules, often utilizing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, demonstrates the flexibility of the 1,2,3-triazole scaffold for creating novel anti-leishmanial candidates. nih.govnih.gov The ability to combine the triazole moiety with other known pharmacologically active structures, like cinnamic acid derivatives, provides a strategic pathway for developing new and effective treatments for leishmaniasis. nih.gov
Neuroprotective Effects
Neurodegenerative disorders and ischemic events like stroke present immense therapeutic challenges. Research into the neuroprotective potential of triazole derivatives has identified several analogs of this compound that exhibit promising activity in various in vitro and in vivo models. researchgate.netnih.gov These studies suggest that the triazole scaffold can be incorporated into molecules designed to combat oxidative stress, neuroinflammation, and excitotoxicity.
One study synthesized a series of 1,2,4-triazole derivatives and found that several compounds protected PC12 cells from cytotoxicity induced by hydrogen peroxide (H₂O₂) or sodium nitroprusside. researchgate.net The most effective derivative, compound 11, demonstrated multiple neuroprotective mechanisms: it chelated iron (Fe(II)), scavenged reactive oxygen species (ROS), and stabilized the mitochondrial membrane potential. Furthermore, in a rat model of middle cerebral artery occlusion (MCAO), this compound improved behavioral outcomes and reduced the cerebral infarction area by boosting the antioxidant defense system, evidenced by increased superoxide (B77818) dismutase (SOD) levels and promotion of Nrf2 nuclear translocation. researchgate.net
Another investigation into a 1,2,4-triazole derivative (SYS18) in an acute ischemic stroke model showed significant neuroprotection by inhibiting inflammation and preserving the integrity of the blood-brain barrier (BBB). researchgate.net In the context of Alzheimer's disease, a series of novel 1,2,3-triazole derivatives were synthesized and evaluated for their ability to inhibit cholinesterases. nih.gov One compound in particular, compound 32, showed selective inhibition of acetylcholinesterase (AChE) and provided a neuroprotective effect against amyloid-β₂₅₋₃₅-induced toxicity in SH-SY5Y cells. nih.gov
The table below summarizes the observed neuroprotective effects of representative triazole analogs.
| Compound Analog Class | Model System | Observed Neuroprotective Effects | Proposed Mechanism of Action | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole Derivative (Compound 11) | H₂O₂-induced cytotoxicity in PC12 cells; Rat MCAO model | Protected cells from cytotoxicity; improved behavior; reduced infarct area. | Iron chelation, ROS scavenging, restored mitochondrial membrane potential, enhanced antioxidant defense (SOD, Nrf2). | researchgate.net |
| 1,2,3-Triazole Derivative (Compound 32) | Aβ₂₅₋₃₅-induced neurotoxicity in SH-SY5Y cells | Protected cells from amyloid-β toxicity. | Inhibition of acetylcholinesterase (AChE). | nih.gov |
| 1,2,4-Triazole Derivative (SYS18) | Acute ischemic stroke model | Reduced neuroinflammation and protected blood-brain barrier. | Anti-inflammatory effects. | researchgate.net |
These findings indicate that both 1,2,4-triazole and 1,2,3-triazole derivatives are viable scaffolds for developing multifunctional neuroprotective agents for treating complex neurological conditions like ischemic stroke and Alzheimer's disease. researchgate.netnih.govresearchgate.net
Phytotoxic and Agricultural Applications (e.g., fungicidal activity against plant pathogens)
Triazole compounds are well-established in agriculture, with many serving as potent fungicides. Analogs of this compound have been investigated for both their fungicidal activity against critical plant pathogens and their phytotoxic effects for potential use as herbicides. scielo.brnih.gov
Fungicidal Activity: Research has demonstrated that novel 1,2,4-triazole derivatives exhibit significant fungicidal properties. A study on derivatives containing an oxime ether and a phenoxy pyridine (B92270) moiety found that many of these compounds displayed moderate to high fungicidal activity against a panel of eight phytopathogens. nih.govresearchgate.netmdpi.com For instance, compound 5a4, a (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime, showed broad-spectrum activity, with notable efficacy against Sclerotinia sclerotiorum, Phytophthora infestans, and Rhizoctonia solani. nih.govresearchgate.net Another compound, 5b2, had an EC₅₀ value against S. sclerotiorum comparable to the commercial fungicide difenoconazole. nih.govmdpi.com Molecular docking studies suggest these compounds may act by inhibiting the fungal cytochrome P450 14α-demethylase (CYP51) enzyme. nih.gov
Furthermore, eugenol-based 1,2,3-triazole derivatives have been synthesized and tested against Colletotrichum sp., the fungus responsible for anthracnose in papaya. scielo.brresearchgate.net The compound 1-(4-allyl-2-methoxyphenoxy)-3-(4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl)propan-2-ol (3d) showed the most promising results, indicating its potential as a template for new fungicides. scielo.brresearchgate.net
Phytotoxic Activity: The herbicidal potential of 1,2,3-triazole derivatives has also been explored. A study involving thirteen triazole derivatives with halogenated benzyl (B1604629) substituents found that they interfered with the germination and radicle growth of various plant species. scielo.br The compounds generally showed inhibitory activity, particularly at a concentration of 10⁻⁴ mol L⁻¹, with some exhibiting phytotoxicity comparable to the commercial herbicide 2,4-D on lettuce and onion. scielo.br Another study on tyrosol 1,2,3-triazole derivatives found that while they were inactive against C. benghalensis and C. sumatrensis, they caused significant necrosis on the leaves of the weed Euphorbia heterophylla. nih.gov The mechanism appeared to involve interference with photosynthesis-related processes, including stomatal conductance and chlorophyll (B73375) content. nih.gov
The table below presents data on the agricultural applications of selected triazole analogs.
| Compound Analog Class | Target Organism | Application | Efficacy (EC50 or Observation) | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole Oxime Ether (5a4) | S. sclerotiorum | Fungicidal | EC50: 1.59 mg/L | nih.govmdpi.com |
| 1,2,4-Triazole Oxime Ether (5a4) | R. solani | Fungicidal | EC50: 0.27 mg/L | nih.govmdpi.com |
| Eugenol-Triazole Hybrid (3d) | Colletotrichum sp. | Fungicidal | Inhibition zone: 5.10 mm | scielo.brresearchgate.net |
| 1,2,3-Triazole Benzyl Ether (4b) | Cucumis sativus (cucumber) | Phytotoxic | ~90% shoot inhibition at 10-6 mol L-1 | scielo.br |
| Tyrosol 1,2,3-Triazole Derivative | Euphorbia heterophylla | Phytotoxic | Caused extensive lesions (necrosis, yellowing) | nih.gov |
Corrosion Inhibition
The use of organic compounds as corrosion inhibitors for metals in acidic environments is a well-established industrial practice. nih.gov Triazole derivatives, including analogs of this compound, have garnered significant attention due to their excellent performance in protecting metals like mild and carbon steel. nih.govnih.gov The protective action of these molecules is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. nih.govresearchgate.net This adsorption is facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the triazole ring. nih.gov
Studies using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) have quantified the effectiveness of various 1,2,3-triazole derivatives. For example, two novel derivatives, ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate [Tria-CO₂Et] and its acetohydrazide counterpart [Tria-CONHNH₂], demonstrated high inhibition efficiencies of 95.3% and 95.0%, respectively, for mild steel in 1.0 M HCl at a concentration of 1.0 × 10⁻³ M. nih.gov PDP studies indicated that these compounds function as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. nih.gov
Similarly, another 1,4-disubstituted-1,2,3-triazole derivative, 4-[1-(4-Methoxy-phenyl)-1H- scielo.brnih.govresearchgate.nettriazol-4-ylmethyl]-morpholine (MPTM), showed a high inhibition efficiency of 94% for mild steel in 1 M HCl at a concentration of 900 ppm. researchgate.net The adsorption of these inhibitors on the steel surface was found to follow the Langmuir isotherm model, suggesting the formation of a monolayer, and involves both physical (electrostatic) and chemical (coordinative) bonding. nih.govresearchgate.net
The table below summarizes the corrosion inhibition performance of several 1,2,3-triazole analogs.
| Compound Analog | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Inhibition Type | Reference |
|---|---|---|---|---|---|---|
| [Tria-CO₂Et] | Mild Steel | 1.0 M HCl | 1.0 x 10-3 M | 95.3 | Mixed | nih.gov |
| [Tria-CONHNH₂] | Mild Steel | 1.0 M HCl | 1.0 x 10-3 M | 95.0 | Mixed | nih.gov |
| MPTM | Mild Steel | 1.0 M HCl | 900 ppm | 94.0 | Not specified | researchgate.net |
| Triazole Derivative 1 | Carbon Steel | Acid Media | Not specified | > 90 | Not specified | researchgate.net |
| Triazole Derivative 2 | Carbon Steel | Acid Media | Not specified | > 90 | Not specified | researchgate.net |
The consistent high performance of these analogs highlights the utility of the 1,2,3-triazole core in designing effective and ecologically friendly corrosion inhibitors. nih.gov
Analytical and Spectroscopic Characterization Techniques for 1 2 3 Methoxyphenoxy Ethyl Triazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons, carbons, and other NMR-active nuclei within a molecule.
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) is instrumental in identifying the number and types of protons in a molecule, as well as their connectivity. In the case of 1-[2-(3-Methoxyphenoxy)ethyl]triazole derivatives, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the triazole ring, the phenoxyethyl side chain, and any substituents.
For instance, in a series of synthesized 1,2,3-triazole derivatives, the proton on the triazole ring typically appears as a singlet in the downfield region of the spectrum. nih.gov The chemical shifts of the methylene (B1212753) protons in the ethyl linker and the aromatic protons of the phenoxy group provide crucial information about the molecule's backbone.
A representative ¹H NMR data set for a related 1,2,3-triazole derivative is presented in the table below.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Triazole-H | ~8.0 | s | - |
| Aromatic-H | ~6.5 - 7.3 | m | - |
| O-CH₂ | ~4.4 | t | ~5.0 |
| N-CH₂ | ~4.6 | t | ~5.0 |
| OCH₃ | ~3.8 | s | - |
| Note: This is a representative table based on data for analogous compounds. Specific shifts may vary. |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound and its derivatives would produce a distinct signal in the ¹³C NMR spectrum.
Below is a table summarizing typical ¹³C NMR chemical shifts for a related triazole derivative.
| Carbon | Chemical Shift (δ, ppm) |
| Triazole-C4 | ~123 |
| Triazole-C5 | ~145 |
| Aromatic-C | ~100 - 160 |
| O-CH₂ | ~67 |
| N-CH₂ | ~50 |
| OCH₃ | ~55 |
| Note: This is a representative table based on data for analogous compounds. Specific shifts may vary. |
Fluorine-19 NMR (¹⁹F NMR) for Fluorinated Derivatives
For derivatives of this compound that incorporate fluorine atoms, Fluorine-19 NMR (¹⁹F NMR) is a powerful and highly sensitive technique for characterization. With a natural abundance of 100% and a large chemical shift range, ¹⁹F NMR provides a clear window into the electronic environment of the fluorine substituents.
The chemical shift of a fluorine atom is highly sensitive to its position on the aromatic ring or other parts of the molecule. For example, in fluorinated metronidazole-1H-1,2,3-triazole analogues, the fluorine signal appears as a singlet, with its chemical shift being indicative of its electronic environment. nih.gov This technique is particularly useful for confirming the successful incorporation of fluorine into the target molecule and for studying its interaction with neighboring atoms.
Mass Spectrometry (MS)
Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the parent ion, which serves as a definitive confirmation of the compound's molecular formula.
For derivatives of this compound, HRMS would be used to confirm the expected molecular formula by matching the experimentally measured exact mass with the calculated theoretical mass. For instance, the HRMS data for synthesized 1,2,3-triazole derivatives consistently show a close correlation between the found and calculated masses for the protonated molecule [M+H]⁺, providing strong evidence for the proposed structures. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, such as many triazole derivatives. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desorbed into the gas phase.
This technique is particularly useful for identifying the molecular ion of the compound, typically as the protonated species [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments using ESI can further be employed to study the fragmentation pathways of the molecule, providing valuable structural information. The fragmentation patterns of 1,2,3-triazole derivatives often involve characteristic losses, such as the cleavage of the side chain or fragmentation of the heterocyclic ring system.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can confirm the presence of key structural components. For this compound and its derivatives, IR spectroscopy is instrumental in verifying the successful incorporation of the triazole ring, the methoxyphenoxy group, and the ethyl linker.
The expected IR absorption bands for these compounds are a composite of the vibrations from their constituent parts. The aromatic C-H stretching vibrations of the methoxyphenyl group typically appear in the range of 3100-3000 cm⁻¹. libretexts.orglibretexts.org Aliphatic C-H stretching from the ethyl group is expected between 3000 and 2850 cm⁻¹. udel.edu A key indicator of the ether linkage (Ar-O-CH₂) in the methoxyphenoxy group is the presence of strong asymmetric and symmetric C-O-C stretching bands, which generally appear around 1275-1200 cm⁻¹ and 1040 cm⁻¹, respectively. mdpi.combiomaterial.com.br
The triazole ring itself presents a series of characteristic absorptions. These can include C-H stretching within the ring (around 3106 cm⁻¹), C=N and N=N stretching vibrations, and various ring skeletal vibrations. mdpi.comresearchgate.net The N=N stretching of a 1,2,3-triazole ring can be observed in the 1417–1424 cm⁻¹ region, while other ring-related bands may appear at various frequencies, including the 1100-900 cm⁻¹ range. researchgate.netcdnsciencepub.commdpi.com The specific positions of these bands can be influenced by the substitution pattern on the triazole ring. nih.govnih.gov
A summary of the principal IR absorptions anticipated for this compound derivatives is provided below.
Table 1: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H (CH₂) | Stretch | 3000 - 2850 | Strong |
| Aryl Alkyl Ether (Ar-O-C) | Asymmetric Stretch | 1275 - 1200 | Strong |
| Aryl Alkyl Ether (C-O-C) | Symmetric Stretch | 1040 - 1010 | Strong |
| Triazole Ring | C-H Stretch | ~3106 | Medium |
| Triazole Ring | N=N Stretch | 1424 - 1417 | Medium |
| Triazole Ring | C-N Stretch | 1217 - 1148 | Medium |
| Triazole Ring | Skeletal Vibrations | 1122 - 889 | Medium-Weak |
Data compiled from multiple sources. libretexts.orgudel.edumdpi.combiomaterial.com.brcdnsciencepub.commdpi.com
Elemental Analysis for Compositional Verification
Elemental analysis is a quantitative technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This method is vital for confirming the molecular formula of a newly synthesized substance. The experimentally determined percentages are compared against the theoretically calculated values for the proposed structure. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.
Table 2: Representative Elemental Analysis Data for Triazole Derivatives
| Molecular Formula | Element | Calculated (%) | Found (%) |
|---|---|---|---|
| C₁₁H₁₀N₄O₃ | C | 60.08 | 60.21 |
| H | 7.32 | 7.15 | |
| N | 23.05 | 23.17 | |
| C₁₁H₉N₄O₃Br | C | 60.22 | 60.12 |
| H | 7.20 | 7.16 | |
| N | 23.10 | 23.12 |
Data is illustrative for similarly complex triazole structures. rasayanjournal.co.in
The structures of new compounds are often definitively confirmed through a combination of spectroscopic methods and elemental analysis. mdpi.comrasayanjournal.co.in
X-ray Crystallography for Absolute Structural Determination
While crystallographic data for this compound itself is not available in the provided search results, analysis of structurally similar compounds reveals key details. For instance, triazole derivatives containing methoxyphenyl groups have been successfully characterized, providing insights into their solid-state structures. nih.govmdpi.com The data typically includes the crystal system (e.g., monoclinic, triclinic), the space group (e.g., P2₁, P-1), and the unit cell dimensions (a, b, c, α, β, γ). nih.govmdpi.com
Table 3: Example X-ray Crystallography Data for Related Triazole Derivatives
| Compound Feature | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Source |
|---|---|---|---|---|---|---|---|
| Triazolo[4',3':2,3]pyridazino[4,5-b]indole | Monoclinic | P2₁ | 6.23510(10) | 26.0156(4) | 12.4864(2) | 93.243(2) | mdpi.com |
| 3-[2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H) | Monoclinic | P2₁/c | 12.5396(19) | 9.1840(14) | 14.041(2) | 96.613(3) | nih.gov |
This table presents data for structurally related molecules to illustrate the nature of crystallographic findings.
This level of structural detail is crucial for understanding structure-activity relationships and for computational studies like molecular docking. nih.gov
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC)
Chromatographic techniques are indispensable for both monitoring the progress of a chemical reaction and assessing the purity of the final product. Thin-layer chromatography (TLC) is a simple, rapid, and widely used method for these purposes in the synthesis of triazole derivatives. rsc.orgnih.gov
During the synthesis of compounds like this compound, which is often achieved via "click" chemistry (a copper-catalyzed azide-alkyne cycloaddition), TLC is used to follow the consumption of the starting materials (e.g., an azide (B81097) and a terminal alkyne). nih.govscielo.br A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in an appropriate solvent system. Common solvent systems for these types of compounds include mixtures of ethyl acetate (B1210297) and hexane. rsc.orgscielo.br
By comparing the spots of the reaction mixture with those of the starting materials under UV light, a chemist can determine if the reaction is complete. nih.govacs.org The disappearance of the starting material spots and the appearance of a new spot for the product indicate a successful reaction. After the reaction is complete and the product is isolated, TLC is again used to confirm its purity. A pure compound should ideally appear as a single spot on the TLC plate. For purification, column chromatography, which operates on the same principles as TLC, is often employed using similar solvent systems to isolate the desired compound from any unreacted starting materials or by-products. nih.govscielo.br
Future Research Directions and Unexplored Avenues for 1 2 3 Methoxyphenoxy Ethyl Triazole
Development of More Potent and Selective Analogs
A primary avenue for future research is the rational design and synthesis of analogs of 1-[2-(3-Methoxyphenoxy)ethyl]triazole to improve biological potency and target selectivity. Research on related triazole compounds has shown that molecular hybridization—linking the triazole core to other known pharmacophores—is a highly effective strategy. nih.gov For instance, creating hybrids with moieties such as quinazolinones, thymol, coumarins, or indoles has yielded compounds with significant anticancer and antimicrobial activities. nih.govnih.govnih.govrsc.org
Furthermore, structure-activity relationship (SAR) studies on various triazole series have demonstrated that the nature and position of substituents on the aromatic rings are critical for activity. nih.gov Applying these principles to This compound , future work could involve modifying the methoxyphenoxy group or substituting the triazole ring to fine-tune its electronic and steric properties.
Table 1: Potential Strategies for Analog Development
| Modification Strategy | Target Moiety on this compound | Potential Outcome | Supporting Evidence |
|---|---|---|---|
| Molecular Hybridization | Triazole Nitrogen (N1) or available Carbon | Creation of dual-action agents with enhanced efficacy | Hybridization with quinazolinones has produced dual EGFR/BRAFV600E inhibitors. rsc.org |
| Substituent Modification | Methoxyphenoxy Ring | Introduction of electron-withdrawing (e.g., -F, -Cl, -NO₂) or electron-donating groups to modulate target binding. | Fluoro-substitutions on phenyl rings have been shown to enhance antiproliferative activity in lung cancer cell lines. nih.gov |
| Bioisosteric Replacement | Methoxy (B1213986) Group (-OCH₃) | Replacement with groups like -SCH₃ or -NHCH₃ to alter pharmacokinetic properties while retaining biological activity. | Not explicitly detailed in provided sources, but a common medicinal chemistry strategy. |
| Scaffold Hopping | Phenoxyethyl Linker | Altering the linker length or rigidity to optimize the spatial orientation of the pharmacophores for better receptor fit. | Not explicitly detailed in provided sources, but a fundamental concept in drug design. |
Exploration of Novel Therapeutic Targets and Biological Pathways (excluding clinical trials)
Identifying and validating the biological targets of This compound is a critical step. The 1,2,3-triazole scaffold is known to interact with a wide array of enzymes and receptors involved in various diseases. nih.gov For example, different triazole derivatives have been identified as potent inhibitors of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the PI3K/Akt/mTOR pathway. rsc.orgrsc.orgresearchgate.net Others have shown efficacy against microbial targets like decaprenylphosphoryl-β-D-ribose-oxidase (DprE1) in Mycobacterium tuberculosis. nih.gov
Future research should employ a combination of target-based screening against known enzyme families (e.g., kinases, proteases) and phenotypic screening to uncover novel mechanisms of action. Investigating its effects on pathways related to apoptosis, cell cycle regulation, and reactive oxygen species (ROS) generation could reveal how it exerts cytotoxic effects, as has been shown for other triazoles. nih.gov Such studies would clarify its therapeutic potential for various conditions, including cancer, parasitic infections, and bacterial diseases. nih.govnih.govnih.gov
Advancements in Sustainable and Efficient Synthetic Methodologies
While click chemistry provides a robust method for synthesizing triazoles, there is a growing emphasis on developing more sustainable and environmentally friendly protocols. rsc.org Future synthetic work on This compound and its analogs should explore these green chemistry principles. This includes the use of biodegradable solvents like Cyrene™, which can replace traditional, more toxic solvents and simplify product isolation through precipitation in water. nih.gov
Another promising direction is the development and use of reusable catalysts, such as zinc-based nanocrystals, which offer an eco-friendly and cost-effective alternative to copper. rsc.org Additionally, exploring metal-free synthesis routes and alternative energy sources like ultrasound or microwave irradiation can lead to faster reactions, higher yields, and reduced energy consumption. itmedicalteam.plresearchgate.net The efficiency of these green methodologies can be quantified using metrics like the E-factor (Environmental factor) and eco-score to validate their sustainability. rsc.org
Table 2: Comparison of Synthetic Methodologies for Triazole Synthesis
| Methodology | Catalyst | Solvent | Key Advantages | Supporting Evidence |
|---|---|---|---|---|
| Conventional CuAAC | Copper(I) salts (e.g., CuSO₄/Sodium Ascorbate) | DMF, t-BuOH/H₂O | High regioselectivity for 1,4-isomers, robust and versatile. | itmedicalteam.plmdpi.com |
| Green CuAAC | Copper(I) | Cyrene™ (a biodegradable solvent) | Sustainable, eliminates need for organic extractions, simple product isolation. | nih.gov |
| Heterogeneous Catalysis | ZnO-CTAB nanocrystals | Water | Eco-friendly, copper-free, reusable catalyst, high eco-score. | rsc.org |
| Ultrasound-Assisted Synthesis | Copper(I) salts | t-BuOH/H₂O | Reduced reaction times, operation at room temperature. | itmedicalteam.pl |
| Metal-Free Synthesis | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Varies | Avoids potentially toxic residual metals in the final product. | itmedicalteam.plresearchgate.net |
Deeper Mechanistic Elucidation of Biological Activities
Beyond identifying therapeutic targets, a deeper understanding of howThis compound interacts with them at a molecular level is essential. Future studies should aim to elucidate these mechanisms. If initial screenings suggest anticancer activity, for example, subsequent research could investigate its ability to induce apoptosis through pathways involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov
Further mechanistic studies could involve assessing its impact on mitochondrial membrane potential, cell migration, and clonogenic potential. nih.gov For antimicrobial applications, research could focus on its ability to disrupt microbial membranes or inhibit essential enzymes, as seen with other triazole derivatives. mdpi.com Combining these biological assays with molecular modeling will provide a comprehensive picture of its mechanism of action, guiding further optimization.
Application in Materials Science (e.g., polymers, sensors)
The applications of 1,2,3-triazoles are not limited to medicine; they are also valuable in materials science. The same click reaction used for drug synthesis is employed in polymer chemistry and for the creation of functional materials. The stable triazole ring can act as a rigid linker in polymer chains, potentially enhancing thermal stability and other material properties.
Future research could explore the incorporation of This compound as a monomer or functional additive in the development of new polymers. Its specific phenoxyethyl side chain may impart unique properties, such as altered hydrophobicity or refractive index. Furthermore, the triazole moiety's ability to coordinate with metal ions could be exploited to develop novel chemical sensors, where binding events would trigger a detectable optical or electrochemical signal.
Development of Advanced Computational Models for Predictive Design
In silico methods are indispensable tools for modern chemical research, accelerating the design and discovery process. Future work on This compound should leverage advanced computational models. Molecular docking studies can predict the binding modes of its analogs within the active sites of potential enzyme targets, providing insights for rational drug design. rsc.orgnih.gov This approach has been successfully used to understand the interactions of triazole hybrids with targets like EGFR and DprE1. nih.govnih.gov
Beyond docking, more sophisticated techniques like molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time. nih.gov Furthermore, Density Functional Theory (DFT) calculations can be employed to explore the compound's structural geometry and electronic properties, helping to correlate its chemical structure with its observed biological activity. nih.gov These predictive models can significantly reduce the number of compounds that need to be synthesized and tested, making the research process more efficient and cost-effective.
Table 3: Computational Approaches for Triazole Research
| Computational Method | Application | Purpose | Supporting Evidence |
|---|---|---|---|
| Molecular Docking | Binding Mode Prediction | To visualize and score the interaction between the triazole analog and its biological target (e.g., an enzyme active site). | Used to study the binding of triazole derivatives to EGFR, VEGFR, and DprE1. rsc.orgnih.govnih.gov |
| Molecular Dynamics (MD) Simulation | Complex Stability Analysis | To assess the stability and dynamics of the ligand-receptor complex in a simulated physiological environment. | Employed to explore the structural relationships between triazole inhibitors and DprE1. nih.gov |
| Density Functional Theory (DFT) | Structural & Electronic Analysis | To calculate the molecule's geometry, energy levels, and electronic distribution, aiding in SAR analysis. | Used to explore the geometry of novel pyrazole-triazole hybrids. nih.gov |
| ADME Profiling | Pharmacokinetic Prediction | In silico prediction of Absorption, Distribution, Metabolism, and Excretion properties to assess drug-likeness. | Performed to suggest that certain triazole hybrids may function as prodrugs. rsc.org |
Q & A
Q. What strategies mitigate toxicity concerns in pharmacological studies of triazole derivatives?
- Mitigation :
- Prodrug Design : Mask the triazole moiety with ester groups to reduce off-target interactions .
- In Silico Toxicity Prediction : Use SwissADME or ProTox-II to flag hepatotoxicity risks .
- In Vivo Profiling : Conduct acute toxicity studies (LD₅₀) in rodent models prior to chronic exposure trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
